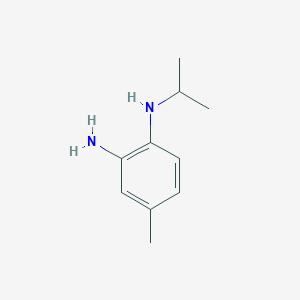

4-Methyl-1-N-(propan-2-yl)benzol-1,2-diamin

Übersicht

Beschreibung

“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .

Molecular Structure Analysis

The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis

While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

4-Methyl-1-N-(propan-2-yl)benzol-1,2-diamin: dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind aufgrund ihrer komplexen und vielfältigen biologischen Aktivitäten von entscheidender Bedeutung für die Entwicklung von Pharmazeutika und Agrochemikalien .

Entwicklung von Benzimidazol-Derivaten

Diese Verbindung ist entscheidend für die Synthese von Benzimidazol-Derivaten. Benzimidazole haben aufgrund ihres potenziellen Einsatzes als Inhibitoren von Thrombozytenwachstumsfaktor-Rezeptoren (PDGFR), Cyclooxygenase (COX) und Phosphodiesterase 10A Aufmerksamkeit erregt, die für die Behandlung verschiedener Krankheiten von Bedeutung sind .

Produktion von Herbiziden

Das Diamin wird zur Herstellung von Herbiziden wie Benomyl und Fuberidazol verwendet. Diese Herbizide werden durch Kondensationsreaktionen mit Carbonsäuren synthetisiert, was die Rolle der Verbindung in der chemischen Produktion von landwirtschaftlichen Produkten zeigt .

Optoelektronische Materialien

Im Bereich der Optoelektronik ist This compound ein Schlüsselbestandteil für die Synthese von Materialien wie 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzol (TBPI), die in organischen Leuchtdioden (OLED) breite Anwendung finden .

Synthese von Antimykotika

Die Verbindung wird auch bei der Synthese von Antimykotika verwendet. Durch die Reaktion mit bestimmten Ketonen oder Aldehyden kann es zur Bildung von Verbindungen führen, die bei der Behandlung von Pilzinfektionen wirksam sind .

Chemisches Zwischenprodukt in der Farbstoffherstellung

Als chemisches Zwischenprodukt wird es bei der Herstellung von Farbstoffen verwendet. Die Fähigkeit dieses Diamins, komplexe Moleküle mit lebendigen Farben zu bilden, macht es in der Textil- und Druckindustrie wertvoll .

Wirkmechanismus

Target of Action

It is structurally similar to p-cymene , a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes . P-cymene is found in various essential oils and has been studied for its potential biological activities .

Mode of Action

Compounds similar to it, such as p-cymene, are known to interact with biological systems in various ways . For instance, they may interact with cellular membranes or proteins, leading to changes in cell function .

Biochemical Pathways

Compounds like p-cymene, which are structurally similar, are known to be involved in various biological processes

Pharmacokinetics

Given its structural similarity to p-cymene, it may share some of its properties . P-cymene is insoluble in water but miscible with organic solvents , which could influence its bioavailability and distribution in the body.

Result of Action

Compounds like p-cymene have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities

Biochemische Analyse

Biochemical Properties

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, forming complexes with metal ions, which can then interact with enzymes such as oxidoreductases and transferases . These interactions often involve the coordination of the amine groups of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine with the active sites of the enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can influence the levels of metabolites, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can affect its bioavailability and activity, influencing its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is determined by targeting signals and post-translational modifications that direct it to specific organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it exerts its effects on cellular processes. The activity and function of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions.

Eigenschaften

IUPAC Name |

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

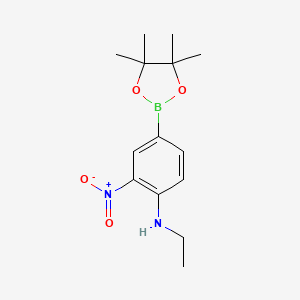

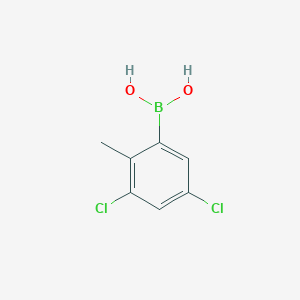

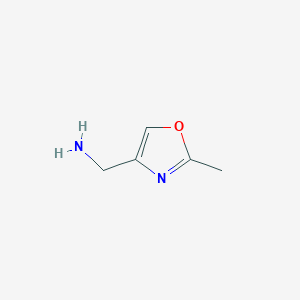

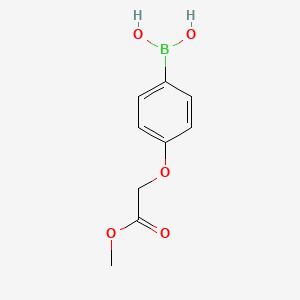

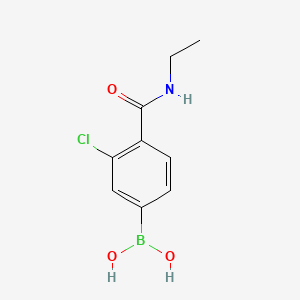

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)